molecular formula C21H30O3 B13417196 1alpha,2alpha-Epoxyhexahydrocannabinol CAS No. 56687-60-6

1alpha,2alpha-Epoxyhexahydrocannabinol

Cat. No.: B13417196
CAS No.: 56687-60-6
M. Wt: 330.5 g/mol
InChI Key: VSQGBNUBIDZRPJ-UHFFFAOYSA-N
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Description

1alpha,2alpha-Epoxyhexahydrocannabinol (hereafter referred to by its full systematic name) is a semi-synthetic cannabinoid derivative of hexahydrocannabinol (HHC), characterized by the addition of an epoxide group at the 1alpha,2alpha position. This structural modification distinguishes it from classical phytocannabinoids like Δ9-tetrahydrocannabinol (Δ9-THC) and other synthetic analogs. The compound has emerged in the context of novel psychoactive substances (NPS), though its prevalence and regulatory status are still under investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1alpha,2alpha-Epoxyhexahydrocannabinol can be synthesized through several chemical pathways. One common method involves the epoxidation of hexahydrocannabinol using peracids or other oxidizing agents. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the epoxy group.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, advanced reaction vessels, and continuous monitoring of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1alpha,2alpha-Epoxyhexahydrocannabinol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert the epoxy group to a diol.

    Substitution: The epoxy group can be substituted with nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Peracids, such as m-chloroperbenzoic acid (m-CPBA), are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

    Hydroxylated derivatives: Formed through oxidation.

    Diols: Resulting from reduction.

    Substituted derivatives: Produced via nucleophilic substitution.

Scientific Research Applications

1alpha,2alpha-Epoxyhexahydrocannabinol has diverse applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of epoxy groups and their interactions with various reagents.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1alpha,2alpha-Epoxyhexahydrocannabinol involves its interaction with cannabinoid receptors in the body. These receptors, primarily CB1 and CB2, are part of the endocannabinoid system, which regulates various physiological processes. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can result in various effects, including changes in pain perception, inflammation, and cellular metabolism.

Comparison with Similar Compounds

The following analysis compares 1alpha,2alpha-Epoxyhexahydrocannabinol with structurally and pharmacologically related cannabinoids, including Δ9-THC, HHC, and other semi-synthetic derivatives.

Structural and Functional Differences

Compound Core Structure Key Modifications Receptor Affinity (Hypothesized)
Δ9-THC Dibenzopyran ring Cyclohexenol ring, double bond at C9 High CB1/CB2 affinity
HHC Hydrogenated dibenzopyran Saturated cyclohexane ring Moderate CB1 affinity; stereoisomer-dependent
This compound HHC backbone + epoxide Epoxide group at 1alpha,2alpha position Unknown; epoxide may alter binding kinetics
  • Epoxide Group Impact: The 1alpha,2alpha-epoxide introduces steric and electronic changes that could reduce binding efficiency to CB1 compared to Δ9-THC or unmodified HHC. Similar structural modifications in other cannabinoids (e.g., epoxidized analogs) have been shown to decrease psychoactivity but enhance metabolic stability .

Pharmacological and Toxicological Profiles

  • HHC: Displays ~70-80% of Δ9-THC’s CB1 agonist activity in vitro, with stereoisomers (9α-HHC and 9β-HHC) showing divergent potencies.
  • This compound: No direct in vivo or in vitro studies are available. However, oxidative metabolites of epoxides could pose unique toxicological risks (e.g., hepatotoxicity) .

Market and Regulatory Context

  • Δ9-THC : Strictly regulated under international drug control treaties.
  • HHC : Marketed as a "legal" alternative in some regions, though regulatory bans are increasing (e.g., EU member states in 2023).
  • This compound: Not yet widely detected in NPS markets. Its legal status remains ambiguous, pending further analytical characterization and risk assessments .

Properties

CAS No.

56687-60-6

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

9,9,13-trimethyl-5-pentyl-8,14-dioxatetracyclo[8.5.0.02,7.013,15]pentadeca-2,4,6-trien-3-ol

InChI

InChI=1S/C21H30O3/c1-5-6-7-8-13-11-15(22)18-16(12-13)23-20(2,3)14-9-10-21(4)19(24-21)17(14)18/h11-12,14,17,19,22H,5-10H2,1-4H3

InChI Key

VSQGBNUBIDZRPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C2C3C(CCC4(C3O4)C)C(OC2=C1)(C)C)O

Origin of Product

United States

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